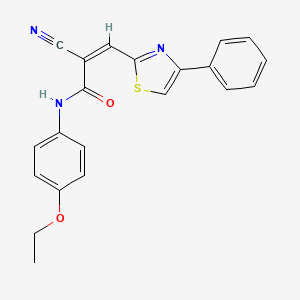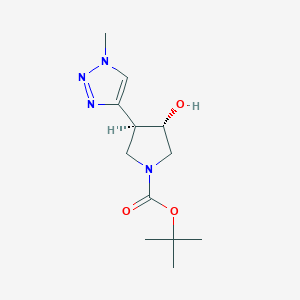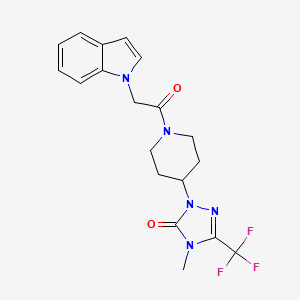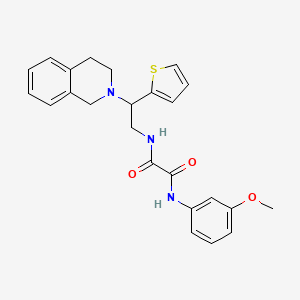
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide is a complex organic compound. This compound combines structural elements derived from isoquinolines, thiophenes, and oxalamides. Its multifaceted nature allows it to interact in diverse chemical and biological contexts, making it a subject of study across various scientific disciplines.
准备方法
Synthetic Routes and Reaction Conditions
Initial Synthesis
Start with the synthesis of 3,4-dihydroisoquinoline.
Follow a Friedel-Crafts acylation to introduce the thiophene ring.
Undergo a Mannich reaction to add the 2-(thiophen-2-yl)ethyl substituent.
N-Oxalamide Formation
Prepare oxalamide using oxalic acid and a methoxy-substituted aniline.
Couple the intermediate products through an amidation reaction under mild conditions to avoid decomposition.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory processes using bulk chemical reactors. This involves careful monitoring of temperature and pH, and the use of catalysts to increase yields and reduce reaction times. Key steps are automated, ensuring consistency and purity of the final product.
化学反应分析
Types of Reactions
Oxidation
Undergoes oxidation reactions at the isoquinoline and thiophene moieties.
Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction
Reduction reactions often target the nitro groups and double bonds.
Employ reagents like lithium aluminum hydride and sodium borohydride.
Substitution
Electrophilic and nucleophilic substitution reactions are prevalent due to the presence of aromatic rings.
Reagents like halogens and Grignard reagents are frequently used.
Major Products
Oxidation: : Produces sulfoxides or sulfones from the thiophene ring, and hydroxylated products from the isoquinoline.
Reduction: : Forms amines and alkanes from nitro compounds and double bonds.
Substitution: : Results in various substituted derivatives, depending on the substituents and conditions used.
科学研究应用
Chemistry
Used as a model compound to study aromatic substitution and coupling reactions.
Biology
Studied for its potential interactions with various biological receptors and enzymes.
Medicine
Investigated for its potential use as a pharmaceutical agent due to its ability to interact with multiple biological targets.
Industry
Used in the development of new materials, including polymers and resins.
作用机制
The compound exerts its effects through multiple mechanisms:
Molecular Targets: : Binds to receptors and enzymes, modulating their activity.
Pathways Involved: : Influences signaling pathways, including those related to inflammation and cell proliferation.
相似化合物的比较
Unique Characteristics
Combines structural features of isoquinolines and thiophenes with an oxalamide backbone, providing unique chemical reactivity and biological activity.
Similar Compounds
N1-(2-phenethyl)-N2-(3-methoxyphenyl)oxalamide: : Shares the oxalamide and methoxyphenyl components but lacks the isoquinoline and thiophene rings.
3,4-dihydroisoquinoline derivatives: : Commonly used in the synthesis of compounds with neuroactive properties.
Thiophene derivatives: : Widely studied for their electronic properties and potential use in organic electronics.
This article should give you a comprehensive overview of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide
属性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-(3-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-30-20-9-4-8-19(14-20)26-24(29)23(28)25-15-21(22-10-5-13-31-22)27-12-11-17-6-2-3-7-18(17)16-27/h2-10,13-14,21H,11-12,15-16H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBRDTAVVXVEAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
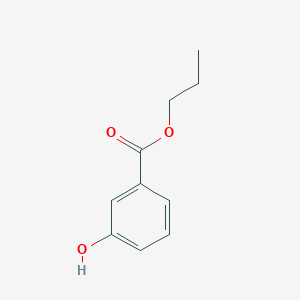
![{[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol](/img/structure/B2375094.png)
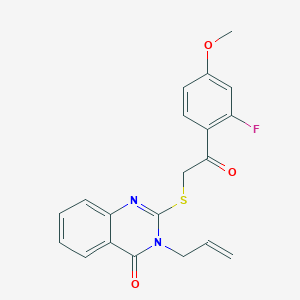
![6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2375098.png)
![3-[(3,4-dichlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2375099.png)
![3-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2375101.png)
![3-[[(2S)-2-Amino-4-methylsulfanylbutanoyl]amino]propanoic acid;hydrochloride](/img/structure/B2375102.png)
![ethyl 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetate](/img/structure/B2375104.png)
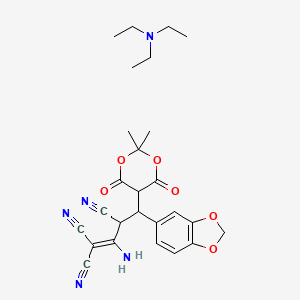
![3-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B2375108.png)
